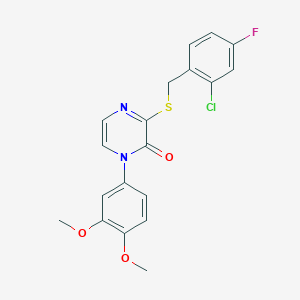
(3-(9,9-Dimethyl-9H-fluoren-2-yl)phenyl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-(9,9-Dimethyl-9H-fluoren-2-yl)phenyl)boronic acid is an organic compound with the molecular formula C21H19BO2 It is a boronic acid derivative, characterized by the presence of a boron atom bonded to a phenyl group and a fluorenyl group
作用機序
Pharmacokinetics
It is noted that the compound has high gastrointestinal absorption and is blood-brain barrier permeant , which suggests it could have a broad distribution in the body.
Action Environment
It is noted that the compound should be stored in an inert atmosphere at 2-8°c , suggesting that it may be sensitive to oxygen and temperature.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-(9,9-Dimethyl-9H-fluoren-2-yl)phenyl)boronic acid typically involves the following steps:
Grignard Reaction: The initial step involves the formation of a Grignard reagent by reacting 9,9-dimethylfluorene with magnesium in the presence of anhydrous ether.
Borylation: The Grignard reagent is then reacted with trimethyl borate under controlled conditions to form the boronic acid derivative.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the final compound with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale Grignard reactions followed by borylation. The process is optimized for yield and purity, with careful control of reaction conditions such as temperature, solvent, and reagent concentrations.
化学反応の分析
Types of Reactions
(3-(9,9-Dimethyl-9H-fluoren-2-yl)phenyl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The compound can be reduced to form the corresponding borane derivative.
Substitution: The phenyl and fluorenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products
Oxidation: Boronic esters or borates.
Reduction: Borane derivatives.
Substitution: Substituted phenyl or fluorenyl derivatives.
科学的研究の応用
(3-(9,9-Dimethyl-9H-fluoren-2-yl)phenyl)boronic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Explored for its role in drug development, particularly in the design of boron-containing pharmaceuticals.
Industry: Utilized in the production of organic light-emitting diodes (OLEDs) and other electronic materials.
類似化合物との比較
Similar Compounds
- (9,9-Dimethyl-9H-fluoren-2-yl)boronic acid
- (9,9-Diphenyl-9H-fluoren-2-yl)boronic acid
- (9,9-Dimethyl-9H-fluoren-2-yl)boronic ester
Uniqueness
(3-(9,9-Dimethyl-9H-fluoren-2-yl)phenyl)boronic acid is unique due to the presence of both a phenyl group and a fluorenyl group, which confer distinct electronic and steric properties. This makes it particularly valuable in the synthesis of complex organic molecules and in applications requiring specific electronic characteristics.
特性
IUPAC Name |
[3-(9,9-dimethylfluoren-2-yl)phenyl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19BO2/c1-21(2)19-9-4-3-8-17(19)18-11-10-15(13-20(18)21)14-6-5-7-16(12-14)22(23)24/h3-13,23-24H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZCSDKIJFMZZDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)C2=CC3=C(C=C2)C4=CC=CC=C4C3(C)C)(O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19BO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Propenamide, n-[(2-fluorophenyl)methyl]-](/img/structure/B3010286.png)
![(Z)-N-(3-ethyl-4-methoxy-7-methylbenzo[d]thiazol-2(3H)-ylidene)-3,4,5-trimethoxybenzamide](/img/structure/B3010288.png)


![5-ethoxy-1,6-dimethyl-3-(2-morpholino-2-oxoethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B3010292.png)

![N-(2,5-dimethylphenyl)-2-[[5-[(4-methylphenyl)methyl]-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-4-yl]sulfanyl]acetamide](/img/structure/B3010296.png)
![Methyl 3-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}-2-thiophenecarboxylate](/img/structure/B3010297.png)

![9-methyl-2-(methylamino)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B3010300.png)
![2-(naphthalen-1-yl)-N-[1-(oxan-4-yl)pyrrolidin-3-yl]acetamide](/img/structure/B3010301.png)
![3-[1-(3-Fluoro-4-methylbenzoyl)azetidin-3-yl]imidazolidine-2,4-dione](/img/structure/B3010303.png)
![N-[2-chloro-4-(acetamidomethyl)phenyl]prop-2-enamide](/img/structure/B3010304.png)
